molecular formula C26H25N3O4S B2938965 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 901242-46-4

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2938965
CAS No.: 901242-46-4
M. Wt: 475.56
InChI Key: XJJJKPFCRFFVOH-UHFFFAOYSA-N
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Description

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with methoxyphenyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution. The sulfanyl group is then added via a nucleophilic substitution reaction. Finally, the acetamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds, altering the redox state of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: shares similarities with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and a sulfanyl group enhances its reactivity and potential for forming diverse interactions with biological targets.

Properties

IUPAC Name

2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-31-20-10-4-17(5-11-20)24-26(29-25(28-24)18-6-12-21(32-2)13-7-18)34-16-23(30)27-19-8-14-22(33-3)15-9-19/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJJKPFCRFFVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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